2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide derivative featuring a 2,4-dimethylphenyl group at the 2-position and a 3-methylbenzyl group at the 4-position. Its molecular formula is C₂₂H₂₀N₂O₃S, with a molecular weight of 392.5 g/mol . The 1,1-dioxide moiety (sulfone group) enhances stability and influences electronic properties, while the methyl substituents contribute to lipophilicity and steric bulk. Synthetic routes for analogous compounds involve sulfonamidation or alkylation reactions, often using reagents like NaH or BF₃·OEt₂ in polar aprotic solvents .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-7-6-8-19(14-16)15-24-21-9-4-5-10-22(21)29(27,28)25(23(24)26)20-12-11-17(2)13-18(20)3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXVVKAHPWQKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as o-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.
Substitution Reactions:
Oxidation: The final step involves the oxidation of the thiadiazine ring to form the 1,1-dioxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding thiadiazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides, nitrating agents, sulfonating agents, and other electrophiles under acidic or basic conditions.
Major Products
Oxidation Products: Sulfone or sulfoxide derivatives.
Reduction Products: Thiadiazine derivatives without the dioxide group.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its structural features allow it to interact with biological targets, leading to diverse biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used as a precursor for the synthesis of more complex molecules with specific applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of various biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related derivatives:
Key Comparisons :
Electronic Effects :
- The target compound’s methyl groups (electron-donating) contrast with nitro (electron-withdrawing, ) or chloro (electron-withdrawing, ) substituents in analogues. Methyl groups stabilize the sulfone moiety, while nitro groups may enhance electrophilicity for reactivity in coupling reactions .
The hydroxy group in improves solubility but may limit bioavailability.
Biological Interactions :
- Bromine () and chlorine () enable halogen bonding with proteins, whereas methyl groups (target compound) rely on hydrophobic interactions. Nitro groups () may confer redox activity, relevant in anticancer applications .
Synthetic Complexity :
- Brominated or chlorinated derivatives () require halogenation steps, increasing synthetic difficulty compared to methyl-substituted compounds. The target compound’s synthesis is streamlined via direct alkylation .
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O3S
- Molecular Weight : 406.5 g/mol
- IUPAC Name : 2-(2,6-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds with a thiadiazine core could induce apoptosis in HeLa and MCF-7 cells through mitochondrial pathways .
Antimicrobial Properties
Thiadiazine derivatives have also been investigated for their antimicrobial effects. Studies have shown that certain analogs possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazine derivatives is another area of interest. It has been observed that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This suggests a potential therapeutic application in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many thiadiazine derivatives act as enzyme inhibitors. For example, they may inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer’s disease .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Modulation of Signaling Pathways : Thiadiazines can influence various signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and tumor growth .
Case Studies
Several studies have documented the biological activities of thiadiazine derivatives:
- Study on Anticancer Activity :
- Antimicrobial Assay :
- Anti-inflammatory Evaluation :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Begin with multi-step synthesis using commercially available precursors, such as substituted benzothiadiazine cores and functionalized aromatic aldehydes. Key steps include cyclization under acidic conditions (e.g., HCl/ethanol reflux) and oxidation to achieve the 1,1-dioxide moiety . Optimize yields via Design of Experiments (DoE) to test catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and solvents (polar aprotic solvents for improved solubility). Monitor intermediates by TLC and purify via recrystallization (methanol/water mixtures are effective) .
Q. Which analytical techniques are critical for verifying purity and structural integrity?
Methodological Answer: Use a combination of:
- NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
- X-ray crystallography for absolute configuration determination, particularly to resolve ambiguities in heterocyclic ring conformations (e.g., boat vs. chair) .
- FT-IR to validate sulfone groups (asymmetric SO₂ stretch at ~1300 cm⁻¹) .
Q. How do substituent patterns influence physicochemical properties?
Methodological Answer: Compare analogues by systematically varying substituents (e.g., methyl vs. methoxy groups on aromatic rings). Assess logP values via shake-flask experiments or computational tools (e.g., SwissADME) to predict hydrophobicity. Solubility can be measured in PBS (pH 7.4) using UV-Vis spectroscopy. Substituent electronic effects (e.g., electron-withdrawing groups) may enhance stability against metabolic degradation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across assay systems?
Methodological Answer: Conduct orthogonal assays (e.g., enzyme inhibition + cell-based viability tests) to confirm target engagement. For example, if conflicting IC₅₀ values arise in kinase assays vs. cytotoxicity studies, validate using SPR (surface plasmon resonance) to measure direct binding affinity. Control for variables like cell line genetic background (e.g., HEK293 vs. HeLa) and serum content in media, which can alter compound bioavailability .
Q. Which computational approaches predict reactivity or target interactions?
Methodological Answer:
- DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., kinases or GPCRs). Validate with MD simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR models to correlate substituent effects with activity trends .
Q. What strategies study environmental stability and degradation pathways?
Methodological Answer: Design accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed sulfone groups or ring-opened metabolites). For environmental fate, conduct OECD 301B biodegradability tests or photolysis studies under simulated sunlight (Xe arc lamp, λ > 290 nm) .
Q. How to address batch-to-batch variability in pharmacological studies?
Methodological Answer: Implement randomized block designs with split-plot arrangements to isolate variability sources (e.g., synthesis batch vs. biological replicate) . Use ANOVA to statistically differentiate batch effects from treatment effects. Standardize raw materials (e.g., solvent suppliers) and characterize each batch via DSC (melting point consistency) and PXRD (polymorph screening) .
Q. How to validate mechanisms of action amid conflicting hypotheses?
Methodological Answer: Employ genetic knockdown/knockout models (CRISPR/Cas9) to confirm target dependency. For example, if a compound is proposed to act via COX-2 inhibition but shows activity in COX-2⁻/⁻ cells, reevaluate off-target effects using proteome-wide affinity pulldowns (e.g., SILAC labeling + LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
